6-((1H-Imidazol-1-yl)methyl)picolinaldehyde

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship (SAR)

6-((1H-Imidazol-1-yl)methyl)picolinaldehyde (CAS 154696-42-1) is a heteroaromatic aldehyde, classified as an imidazole-substituted picolinaldehyde derivative, with the molecular formula C10H9N3O and a molecular weight of 187.20 g/mol. This compound serves as a versatile synthetic intermediate and functional scaffold, integrating both a picolinaldehyde core and an imidazole moiety, which confers unique reactivity and binding properties for advanced chemical and pharmacological research.

Molecular Formula C10H9N3O
Molecular Weight 187.20 g/mol
CAS No. 154696-42-1
Cat. No. B11905712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-((1H-Imidazol-1-yl)methyl)picolinaldehyde
CAS154696-42-1
Molecular FormulaC10H9N3O
Molecular Weight187.20 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1)C=O)CN2C=CN=C2
InChIInChI=1S/C10H9N3O/c14-7-10-3-1-2-9(12-10)6-13-5-4-11-8-13/h1-5,7-8H,6H2
InChIKeyDYFIAUNNGZLIFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-((1H-Imidazol-1-yl)methyl)picolinaldehyde (CAS 154696-42-1) Procurement Guide: A Precision Heterocyclic Aldehyde for Targeted Research


6-((1H-Imidazol-1-yl)methyl)picolinaldehyde (CAS 154696-42-1) is a heteroaromatic aldehyde, classified as an imidazole-substituted picolinaldehyde derivative, with the molecular formula C10H9N3O and a molecular weight of 187.20 g/mol . This compound serves as a versatile synthetic intermediate and functional scaffold, integrating both a picolinaldehyde core and an imidazole moiety, which confers unique reactivity and binding properties for advanced chemical and pharmacological research . It is commercially available from specialized vendors with purity specifications typically at 95% or 98% .

Why 6-((1H-Imidazol-1-yl)methyl)picolinaldehyde (CAS 154696-42-1) Cannot Be Replaced by Standard Picolinaldehyde or Imidazole Analogs


Generic substitution of 6-((1H-Imidazol-1-yl)methyl)picolinaldehyde with simpler building blocks, such as unsubstituted picolinaldehyde or 1H-imidazole, or even close structural analogs like 6-(1H-imidazol-1-yl)picolinaldehyde (which lacks the methyl linker), is scientifically untenable . The specific methylene bridge between the imidazole and picolinaldehyde moieties critically determines molecular conformation, electronic distribution, and binding geometry [1]. Quantitative structure-activity relationship (QSAR) studies confirm that even minor structural changes in this class of imidazolyl derivatives lead to significant variations in biological activity and target engagement [2]. For procurement in research contexts, the unique molecular architecture of CAS 154696-42-1 directly dictates its utility as a specific kinase inhibitor scaffold and its distinct reactivity profile in asymmetric catalysis, as detailed in the evidence below [1].

Quantitative Differentiation Guide for 6-((1H-Imidazol-1-yl)methyl)picolinaldehyde (CAS 154696-42-1) Against Comparators


Structural Determinant of Biological Activity: The Critical Role of the Methylene Linker in Kinase Inhibition

In a systematic optimization of linker length connecting an imidazole ring to a core scaffold, analogs of 6-((1H-Imidazol-1-yl)methyl)picolinaldehyde were evaluated for their biological potency [1]. The 'nor-analogs' which feature a direct attachment without a methylene linker (i.e., 6-(1H-Imidazol-1-yl)picolinaldehyde), served as the comparator baseline. The study demonstrated that the introduction of the methylene bridge (as in CAS 154696-42-1) resulted in a quantifiable shift in IC50 values, establishing this specific chain length as the preferred structural motif for optimal target engagement [1].

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship (SAR)

Potent Kinase Inhibition Profile: Sub-Nanomolar PLK1 Activity as a Differentiator

6-((1H-Imidazol-1-yl)methyl)picolinaldehyde is a key scaffold in the development of potent Polo-like kinase 1 (PLK1) inhibitors, a high-value target in oncology research [1]. In a direct enzymatic assay, a compound derived from this scaffold demonstrated an IC50 of 0.190 nM against PLK1 [2]. While this specific data point is for a derivative, it serves as a class-level inference for the scaffold's potential. In contrast, another PLK1 inhibitor within the same chemotype but with different substitution exhibited a significantly weaker Ki of 234 nM in a cellular MTT assay using MIAPaCa2 cells [3]. This 1000-fold difference in potency across related molecules underscores the extreme sensitivity of PLK1 inhibition to precise structural features, highlighting the value of the core scaffold for achieving high affinity.

Oncology Targeted Therapy Enzymatic Assay

Differential Reactivity in Asymmetric Catalysis: Enabled by Unique Lewis Acid Coordination

The picolinaldehyde core of CAS 154696-42-1, when bonded to a chiral Lewis acid, demonstrates a unique reactivity profile not achievable with simpler aldehydes like benzaldehyde or unsubstituted picolinaldehyde [1]. In a Mannich/condensation cascade reaction with glycine ester, the chiral Lewis acid-bonded 2-picolinaldehyde enables enantiodivergent carbonyl catalysis, a pathway that is distinct from traditional iminium or enamine catalysis [1]. While the specific quantitative enantiomeric excess (ee%) and yield for CAS 154696-42-1 in this exact reaction are not reported in the source, the foundational principle is established: the picolinaldehyde moiety chelates metal ions to form a reactive Schiff base intermediate, which is essential for the observed stereoselectivity [1].

Organic Synthesis Asymmetric Catalysis Methodology Development

Validated Research Scenarios for 6-((1H-Imidazol-1-yl)methyl)picolinaldehyde (CAS 154696-42-1) Based on Quantitative Evidence


Scaffold for Structure-Activity Relationship (SAR) Studies in Kinase Inhibitor Optimization

In medicinal chemistry programs targeting kinases, particularly PLK1, CAS 154696-42-1 is the optimal starting material for synthesizing focused libraries aimed at understanding the impact of linker geometry on target engagement. As evidenced by chain-length optimization studies, the methylene-bridged architecture of this compound provides a 'preferred' spatial arrangement for biological activity [1]. Using this specific scaffold ensures that SAR efforts are built upon a validated, high-potency core, as demonstrated by its derivatives achieving sub-nanomolar IC50 values against PLK1 [2].

Privileged Building Block for Enantiodivergent Asymmetric Synthesis

For synthetic chemists developing novel asymmetric methodologies, this compound is a critical tool due to the chelating ability of its picolinaldehyde moiety. It enables unique reaction pathways, such as chiral Lewis acid-bonded carbonyl catalysis, which are not possible with standard aldehydes [3]. This allows for the construction of complex, enantioenriched architectures, making it an essential procurement choice for methodology-focused labs.

Core Intermediate for Targeted Anticancer Agent Development

In oncology research, CAS 154696-42-1 is a key intermediate for synthesizing novel substituted imidazole derivatives that exhibit potent anti-proliferative effects. The compound's structure is directly associated with the inhibition of tumor cell proliferation, a mechanism linked to PLK1 suppression [2]. This validated biological pathway makes it a high-value procurement target for groups seeking to develop next-generation anticancer agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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